2-Methanesulfonylpyrimidine-5-thiol
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Overview
Description
2-Methanesulfonylpyrimidine-5-thiol is a heterocyclic compound with the molecular formula C5H6N2O2S2 It is characterized by the presence of a pyrimidine ring substituted with a methanesulfonyl group at the 2-position and a thiol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 2-Methanesulfonylpyrimidine-5-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylpyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The methanesulfonyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Methyl-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonylpyrimidine-5-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Methanesulfonylpyrimidine-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonylpyrimidine: Lacks the thiol group, which limits its reactivity compared to 2-Methanesulfonylpyrimidine-5-thiol.
2-Thiopyrimidine: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
2-Chloropyrimidine: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the methanesulfonyl and thiol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H6N2O2S2 |
---|---|
Molecular Weight |
190.2 g/mol |
IUPAC Name |
2-methylsulfonylpyrimidine-5-thiol |
InChI |
InChI=1S/C5H6N2O2S2/c1-11(8,9)5-6-2-4(10)3-7-5/h2-3,10H,1H3 |
InChI Key |
SIPJPMJIBCTVOU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)S |
Origin of Product |
United States |
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